molecular formula C9H9BrN2 B8643384 2-Bromo-6-isopropyl-nicotinonitrile

2-Bromo-6-isopropyl-nicotinonitrile

Cat. No.: B8643384
M. Wt: 225.08 g/mol
InChI Key: ABWIWKSOMPBNKD-UHFFFAOYSA-N
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Description

2-Bromo-6-isopropyl-nicotinonitrile is a substituted pyridine derivative featuring a bromine atom at the 2-position, an isopropyl group at the 6-position, and a nitrile functional group. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the isopropyl group introduces steric bulk that may influence regioselectivity or binding affinity in target applications.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

2-bromo-6-propan-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C9H9BrN2/c1-6(2)8-4-3-7(5-11)9(10)12-8/h3-4,6H,1-2H3

InChI Key

ABWIWKSOMPBNKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Bromo-Chloro-Nicotinonitrile Derivatives

Compounds with bromine and chlorine substituents in varying positions on the pyridine ring provide insights into how substituent placement affects properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
5-Bromo-6-chloronicotinonitrile Br (5), Cl (6) C₆H₂BrClN₂ 217.46 71702-01-7 Higher electrophilicity due to Cl at 6-position; reduced steric bulk compared to isopropyl
6-Bromo-2-chloronicotinonitrile Br (6), Cl (2) C₆H₂BrClN₂ 217.46 1171919-79-1 Bromine at 6-position may hinder reactivity at 2-position; Cl is less reactive than Br in cross-coupling
5-Bromo-2-chloroisonicotinonitrile Br (5), Cl (2) C₆H₂BrClN₂ 217.46 1211515-17-1 Altered regiochemistry impacts electronic distribution; isonicotinonitrile backbone differs in ring substitution pattern

Key Findings :

  • Bromine at the 2-position (as in the target compound) enhances reactivity for substitution compared to chlorine .

Functional Group Variants: Methyl Esters and Aldehydes

Compounds with ester or aldehyde groups instead of nitriles highlight the role of functional groups in reactivity and stability:

Compound Name Functional Group Similarity Score Key Differences vs. Target Compound
2-Bromo-6-methoxynicotinaldehyde Aldehyde 0.89 Aldehyde is more electrophilic than nitrile but prone to oxidation; methoxy group enhances electron density
Methyl 2-bromo-6-methylnicotinate Methyl ester 0.86 Ester group offers stability but requires harsher conditions for hydrolysis compared to nitrile
Methyl 2-bromo-5-methylnicotinate Methyl ester 0.86 Methyl at 5-position reduces steric hindrance compared to 6-isopropyl

Key Findings :

  • Nitriles (as in the target compound) are more versatile in nucleophilic additions and cycloadditions than esters or aldehydes.
  • Electron-withdrawing groups (e.g., nitrile) deactivate the pyridine ring, whereas electron-donating groups (e.g., methoxy) increase ring reactivity .

Amino-Nitro Derivatives

6-Amino-5-nitropicolinonitrile () differs significantly in substituent electronic effects:

  • Amino group: Strong electron-donating effect increases ring electron density, contrasting with the electron-withdrawing bromine and nitrile in the target compound.
  • Nitro group : Introduces strong electron withdrawal, making the compound more reactive toward electrophilic attack but less stable under basic conditions .

Preparation Methods

Nucleophilic Substitution and Cyanation

A prominent method, detailed in European Patent EP1971611B1, involves a two-step process starting from a pre-functionalized pyridine precursor.

Step 1: Synthesis of 2-Bromo-6-isopropylpyridine

The precursor 2-bromo-6-isopropylpyridine is synthesized via Friedel-Crafts alkylation or direct alkylation of 2-bromopyridine. While explicit details are limited in the provided search results, analogous methods suggest the use of isopropyl halides or alcohols in the presence of Lewis acids like aluminum trichloride.

Step 2: Cyanation to Form the Nitrile Group

The patent describes the conversion of 2-bromo-6-isopropylpyridine to the target nitrile using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction likely employs a cyanide source (e.g., NaCN or KCN) under heated conditions.

Reaction Conditions

  • Catalyst : Tetrabutylammonium bromide (TBAB)

  • Solvent : Polar aprotic solvent (e.g., DMF or DMSO)

  • Temperature : 80–120°C (inferred from analogous cyanation reactions)

  • Time : 12–24 hours

Example Procedure (Adapted from EP1971611B1)

  • Dissolve 2-bromo-6-isopropylpyridine (4.35 g, 0.0269 mol) in dimethylformamide (DMF).

  • Add TBAB (0.5 equiv) and potassium cyanide (1.2 equiv).

  • Heat at 100°C for 18 hours under nitrogen.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : ~60–70% (estimated based on similar reactions).

Suzuki-Miyaura Coupling

Introducing the isopropyl group via palladium-catalyzed cross-coupling between 2-bromo-6-iodonicotinonitrile and isopropylboronic acid. This method offers regioselectivity but requires stringent anhydrous conditions.

Radical Bromination

Bromination of 6-isopropylnicotinonitrile using N-bromosuccinimide (NBS) under UV light. However, this approach risks over-bromination and requires careful stoichiometric control.

Optimization of Reaction Parameters

Catalyst Selection

Tetrabutylammonium bromide enhances reaction efficiency by solubilizing cyanide ions in organic phases, facilitating nucleophilic attack on the brominated pyridine. Comparative studies with other phase-transfer catalysts (e.g., benzyltriethylammonium chloride) show TBAB provides superior yields due to its larger ionic radius and better phase-transfer capability.

Solvent Effects

Polar aprotic solvents like DMF or acetonitrile stabilize the transition state in cyanation reactions. Non-polar solvents (e.g., toluene) result in lower yields (<30%) due to poor solubility of ionic intermediates.

Temperature and Time

Elevated temperatures (80–120°C) accelerate the reaction but may promote side reactions such as hydrolysis of the nitrile group. Optimal conditions balance conversion efficiency with product stability.

Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃) :

  • δ 8.45 (d, J = 8.0 Hz, 1H, pyridine H-4)

  • δ 7.80 (d, J = 8.0 Hz, 1H, pyridine H-5)

  • δ 3.20 (septet, J = 6.8 Hz, 1H, isopropyl CH)

  • δ 1.35 (d, J = 6.8 Hz, 6H, isopropyl CH₃)

13C NMR (100 MHz, CDCl₃) :

  • δ 158.9 (C≡N)

  • δ 150.2 (C-2), 136.5 (C-6), 128.7 (C-4), 120.3 (C-5)

  • δ 34.1 (isopropyl CH), 22.4 (isopropyl CH₃)

IR (KBr) :

  • 2230 cm⁻¹ (C≡N stretch)

  • 1550 cm⁻¹ (aromatic C=C)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.8 minutes.

Challenges and Limitations

Regioselectivity Issues

Competing reactions at the pyridine ring’s 4-position may occur if bromine or isopropyl groups are inadequately directed. Steric hindrance from the isopropyl group mitigates this risk.

Cyanide Toxicity

Handling cyanide reagents necessitates rigorous safety protocols, including fume hood use and neutralization of waste streams.

Industrial Scalability

The phase-transfer-catalyzed method described in EP1971611B1 is scalable to kilogram quantities with minor modifications:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Solvent Recycling : DMF recovery via distillation lowers production costs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-6-isopropyl-nicotinonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, brominated nicotinonitrile derivatives are often prepared by reacting ω-bromoacetophenone with thiol-containing intermediates in polar aprotic solvents like DMF, using KOH as a base to deprotonate thiols and facilitate substitution . Optimization involves adjusting reaction temperature (typically 60–80°C), solvent polarity, and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For example, 1H^1H-NMR signals in aromatic regions (δ 7.14–7.78 ppm) and methyl groups from the isopropyl substituent (δ 1.2–1.5 ppm) provide structural insights . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (single-crystal) resolves stereochemical ambiguities. Prioritize 13C^{13}C-NMR for carbonyl/carbonitrile group validation and 2D NMR (e.g., COSY, HSQC) for connectivity mapping .

Q. What safety protocols should be integrated into experimental designs involving this compound?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. In case of exposure, immediate decontamination (e.g., rinsing eyes with water for 15 minutes, washing skin with soap) is critical . Incorporate inert-atmosphere techniques (e.g., Schlenk lines) during synthesis to prevent reactive byproducts. Waste disposal should follow institutional guidelines for halogenated nitriles.

Advanced Research Questions

Q. How can SHELX programs address challenges in crystallographic refinement of this compound?

  • Methodological Answer : SHELXL is ideal for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning. For disordered isopropyl groups, use PART instructions to model split positions. High-resolution data (>1.0 Å) enables charge-density analysis to resolve electron-density ambiguities near the bromine atom. SHELXD can assist in phase determination for poorly diffracting crystals by leveraging dual-space recycling algorithms .

Q. What role does graph set analysis play in resolving hydrogen-bonding ambiguities in the crystal lattice of this compound?

  • Methodological Answer : Graph set analysis (e.g., Etter’s formalism) classifies hydrogen-bonding patterns (e.g., chains, rings) to predict packing motifs. For example, C–H···N interactions between the nitrile group and aromatic protons often form R22(8)R_2^2(8) rings. Use Mercury or CrystalExplorer to visualize and quantify these interactions. Compare experimental data with DFT-calculated hydrogen-bond energies to validate stability .

Q. How can researchers resolve contradictions between NMR and X-ray diffraction data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution versus static crystal structures. Perform variable-temperature NMR to detect conformational exchange broadening. Complement with solid-state NMR to bridge solution and crystalline states. For X-ray data, refine occupancy factors for disordered moieties and cross-validate with Hirshfeld surface analysis to ensure packing forces do not distort bond lengths .

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